Home > Products > Screening Compounds P51469 > [des-Arg9]bradykinin
[des-Arg9]bradykinin -

[des-Arg9]bradykinin

Catalog Number: EVT-15224289
CAS Number:
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Des-Arg9]bradykinin is a biologically active peptide derived from bradykinin, which is known for its role in inflammation and vasodilation. It is specifically recognized as a selective agonist for the bradykinin B1 receptor, which is implicated in various physiological processes, including pain perception and inflammatory responses. The compound's full name reflects its structure, where "des-Arg9" indicates the absence of the amino acid arginine at the ninth position of the bradykinin sequence.

Source

[Des-Arg9]bradykinin is produced through the enzymatic degradation of bradykinin by carboxypeptidase N, which removes the terminal arginine residue. This peptide is found endogenously in human tissues and plays a significant role in mediating responses to injury and inflammation.

Classification

[Des-Arg9]bradykinin belongs to the kinin family of peptides, which are involved in regulating blood pressure, inflammation, and pain. It is classified as a bradykinin receptor agonist, specifically targeting the B1 receptor subtype, which is activated under pathological conditions such as inflammation.

Synthesis Analysis

Methods

The synthesis of [des-Arg9]bradykinin can be achieved through several methods, including:

  1. Solid-phase peptide synthesis: A common laboratory technique where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin.
  2. Enzymatic cleavage: Utilizing specific enzymes like carboxypeptidase N to selectively remove amino acids from longer peptides like bradykinin.

Technical Details

The solid-phase synthesis typically involves:

  • Protecting groups for amino acids to prevent unwanted reactions.
  • Coupling reagents such as HATU (hexafluoro-phosphonium hexafluorophosphate) to facilitate peptide bond formation.
  • Cleavage from the resin followed by purification using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of [des-Arg9]bradykinin consists of eight amino acids with the sequence: Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Its empirical formula is C50H73N13O11C_{50}H_{73}N_{13}O_{11}, reflecting its complex composition.

Data

The molecular weight of [des-Arg9]bradykinin is approximately 1034.25 g/mol. The structure can be visualized using molecular modeling software, highlighting its three-dimensional conformation crucial for receptor binding.

Chemical Reactions Analysis

Reactions

[Des-Arg9]bradykinin participates in various biological reactions, primarily involving its interaction with the B1 receptor. Upon binding:

  • It activates intracellular signaling pathways leading to increased phospholipase C activity.
  • This results in elevated intracellular calcium levels and subsequent cellular responses such as vasoconstriction and pain sensation.

Technical Details

The interaction with the B1 receptor can be quantified using techniques like radiolabeled ligand binding assays or fluorescence resonance energy transfer (FRET) assays to monitor cellular responses.

Mechanism of Action

Process

The mechanism of action for [des-Arg9]bradykinin primarily involves:

  1. Receptor Binding: It binds specifically to the B1 receptor, activating G-proteins that initiate downstream signaling cascades.
  2. Signal Transduction: This leads to the activation of phospholipase C, resulting in increased production of inositol trisphosphate (IP3) and diacylglycerol (DAG), promoting calcium release from intracellular stores.

Data

Studies indicate that [des-Arg9]bradykinin has a high affinity for B1 receptors (Ki values around 0.12 nM), making it significantly more potent than other kinins in eliciting cellular responses related to inflammation and pain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions to maintain integrity.
  • pH Sensitivity: Activity may vary with changes in pH due to potential alterations in charge states of amino acids.

Relevant data includes melting point ranges and stability profiles under various storage conditions.

Applications

Scientific Uses

[Des-Arg9]bradykinin has significant applications in scientific research:

  1. Inflammation Studies: Used to study mechanisms of pain and inflammatory responses in various disease models.
  2. Pharmacological Research: Investigated as a potential therapeutic target for conditions involving excessive inflammation or pain syndromes.
  3. Biomarker Research: Emerging studies suggest its role as a biomarker for conditions like metabolic syndrome and acute hepatic dysfunction during infections such as COVID-19 .
Introduction to [des-Arg⁹]Bradykinin in the Kallikrein-Kinin System

Biosynthetic Pathway and Metabolic Regulation of [des-Arg⁹]Bradykinin

Biosynthesis

The kallikrein-kinin system initiates des-Arg⁹-BK formation through a cascade of proteolytic reactions:

  • Kininogen Cleavage: High-molecular-weight kininogen (HMWK) is cleaved by plasma kallikrein to release bradykinin (BK). Tissue kallikrein processes low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-BK), which is subsequently converted to BK via aminopeptidase action [1] [10].
  • Carboxypeptidase-Mediated Truncation: BK is metabolized by carboxypeptidases (e.g., carboxypeptidase N (CPN) and carboxypeptidase M (CPM)), collectively termed kininase I. These enzymes remove the C-terminal arginine residue (Arg⁹), generating des-Arg⁹-BK [2] [8].

Metabolic Regulation

The stability and bioavailability of des-Arg⁹-BK are governed by competing enzymatic pathways:

  • Degradation Enzymes:
  • Angiotensin-Converting Enzyme (ACE, Kininase II): Hydrolyzes des-Arg⁹-BK at the Phe⁵-Ser⁶ bond, inactivating it [1] [9].
  • Aminopeptidase P (APP): Cleaves the N-terminal Arg¹ residue, serving as a primary regulator of des-Arg⁹-BK half-life. Reduced APP activity correlates with des-Arg⁹-BK accumulation [3] [8].
  • Half-Life Variability:
  • In human plasma, des-Arg⁹-BK exhibits a half-life (643 ± 436 seconds) significantly longer than BK (27 ± 10 seconds). Gender differences exist, with men showing slower degradation rates than women due to variations in APP activity [3].
  • Pharmacological/Pathological Modulation:
  • ACE Inhibitors: Reduce des-Arg⁹-BK degradation, increasing its half-life by 2.2-fold in healthy individuals and 3.8-fold in hypersensitivity-prone patients [2] [8].
  • Inflammatory Pathologies:
  • COVID-19: Plasma des-Arg⁹-BK levels rise significantly (vs. controls), while BK decreases. This imbalance correlates with hepatic B1R upregulation and liver injury (congestion, necrosis) [4] [6].
  • Hemodialysis Hypersensitivity: Reduced APP activity in patients leads to impaired des-Arg⁹-BK clearance, contributing to angioedema-like reactions [2] [3].

Table 1: Key Enzymes Regulating [des-Arg⁹]Bradykinin Metabolism

EnzymeRoleEffect on des-Arg⁹-BKPathological Impact
Carboxypeptidase N (CPN)Generates des-Arg⁹-BK from BK↑ BioavailabilityAngioedema under ACE inhibition
Aminopeptidase P (APP)Degrades des-Arg⁹-BK (N-terminal cleavage)↓ Half-lifeAccumulation in COVID-19/hypersensitivity
ACEInactivates des-Arg⁹-BK↓ BioavailabilityProlonged signaling during ACEi therapy

Role of Carboxypeptidases in Generating [des-Arg⁹]Bradykinin from Bradykinin

Carboxypeptidases are zinc-dependent exopeptidases critical for converting BK to des-Arg⁹-BK. Two isoforms dominate this process:

Carboxypeptidase N (CPN, Kininase I)

  • Structure and Function: A tetrameric plasma enzyme comprising regulatory and catalytic subunits. It preferentially cleaves C-terminal basic residues (Arg/Lys) from peptides.
  • Substrate Specificity: High affinity for BK (Km = 0.2 µM), catalyzing the hydrolysis of the Phe⁸-Arg⁹ bond to yield des-Arg⁹-BK [8].
  • Physiological Role: Constitutes the primary pathway for plasma des-Arg⁹-BK generation. Its activity ensures rapid BK clearance while producing the B1R agonist.

Carboxypeptidase M (CPM)

  • Structure and Function: A glycosylphosphatidylinositol (GPI)-anchored membrane-bound enzyme expressed in endothelial, renal, and pulmonary tissues.
  • Substrate Specificity: Similar to CPN but exhibits higher catalytic efficiency (kcat/Km) in microenvironments like vascular endothelium [8] [10].
  • Physiological Role: Localizes des-Arg⁹-BK production to sites of inflammation or vascular injury, facilitating targeted B1R activation.

Biochemical Characterization

  • Catalytic Mechanism: Both CPN and CPM utilize a zinc ion in their active site to polarize the peptide carbonyl group. A nucleophilic water molecule then hydrolyzes the C-terminal peptide bond.
  • Kinetic Parameters:
  • CPN: Vmax = 62 ± 10 nmol·min⁻¹·ml⁻¹ in human serum [3].
  • CPM: Higher membrane affinity but lower circulating concentrations than CPN.
  • Regulatory Influences:
  • ACE Inhibitors: Indirectly enhance carboxypeptidase activity by reducing competitive substrate (BK) degradation, increasing des-Arg⁹-BK yield [2].
  • Genetic Variants: Polymorphisms in CPN1 associate with altered des-Arg⁹-BK accumulation and angioedema risk during ACE inhibitor therapy [8].

Table 2: Comparative Features of Carboxypeptidases in des-Arg⁹-BK Generation

FeatureCarboxypeptidase N (CPN)Carboxypeptidase M (CPM)
LocalizationPlasma-solubleMembrane-bound (GPI-anchored)
Primary Site of ActionSystemic circulationVascular endothelium, renal tubules
Catalytic EfficiencyKm = 0.2 µM (for BK)Higher kcat/Km in tissues
Functional OutcomeSystemic des-Arg⁹-BK productionLocalized des-Arg⁹-BK signaling

Pathophysiological Implications

  • Angioedema: Impaired degradation (not overproduction) of des-Arg⁹-BK due to low APP or ACE activity triggers edema. CPN/CPM activity remains normal, but their product accumulates [2] [8].
  • COVID-19: Pulmonary ACE2 downregulation by SARS-CoV-2 reduces des-Arg⁹-BK inactivation. Elevated CPN/CPM activity in inflamed tissues may further drive des-Arg⁹-BK/B1R axis activation, exacerbating multi-organ damage [4] [6].

Concluding Remarks

[des-Arg⁹]Bradykinin exemplifies how peptide metabolism directs receptor selectivity and physiological outcomes. Its generation by carboxypeptidases and regulation by APP/ACE underpin its dual role as a homeostatic mediator and pathological effector in inflammation and vascular diseases. Targeting these enzymatic pathways offers therapeutic potential, particularly in B1R-driven pathologies.

Properties

Product Name

[des-Arg9]bradykinin

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C44H61N11O10

Molecular Weight

904.0 g/mol

InChI

InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)

InChI Key

VCEHWDBVPZFHAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.